Fluprednidene acetate

Dermatology Corticosteroid Atrophy

Researchers requiring long-term topical corticosteroid application with minimal dermal atrophy face limited options. Fluprednidene acetate (CAS 1255-35-2) addresses this with zero measurable dermal thinning after 21-day continuous application, contrasting sharply with betamethasone dipropionate. • Anti-inflammatory rank-order score: 4.5 in head-to-head comparison. • 30% relapse-free rate in maintenance therapy studies. • Dermal absorption: 4.4% (alone), 2.4% (with miconazole) in porcine model. Ideal reference standard for PK/PD modeling and combination product development. Reliable supply for research use.

Molecular Formula C24H29FO6
Molecular Weight 432.5 g/mol
CAS No. 1255-35-2
Cat. No. B119094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluprednidene acetate
CAS1255-35-2
Synonyms(11β)-21-(Acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylenepregna-1,4-diene-3,20-dione;  9-Fluoro-16-methyleneprednisolone-21-acetate;  9α-Fluoro-16-methyleneprednisolone 21-acetate;  9α-Fluprednylidene 21-Acetate;  Corticoderm;  Decoderm;  Emecort;  Etacort
Molecular FormulaC24H29FO6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
InChIInChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1
InChIKeyDEFOZIFYUBUHHU-IYQKUMFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluprednidene Acetate: Medium-Potency Topical Corticosteroid


Fluprednidene acetate is a synthetic glucocorticoid corticosteroid belonging to the prednisolone derivative class, classified as a moderately potent topical corticosteroid for dermatological use [1]. It is the acetate ester of fluprednidene (also known as fluprednylidene), a molecule that is not marketed in its pure form [2]. The compound is characterized by a unique 16-methylene substitution pattern within its pregnane steroid backbone, which contributes to its distinct pharmacological profile and differentiates it from other fluorinated corticosteroids like fluocinolone acetonide and triamcinolone acetonide [3]. Clinically, fluprednidene acetate is indicated for the treatment of corticosteroid-responsive dermatoses, including atopic dermatitis and contact dermatitis [4].

16-methylene substitution differentiates from fluocinolone acetonide & triamcinolone acetonide
Reported atrophy endpoint profile supports chronic topical model research
Defined anti-inflammatory rank order in experimental inflammation models

Why Fluprednidene Acetate Is Not Substitutable


The assumption that all medium-potency topical corticosteroids are interchangeable is invalid for fluprednidene acetate due to its unique atrophogenicity profile and quantifiable clinical performance. Studies demonstrate that while compounds like betamethasone dipropionate share a similar potency classification, they induce significantly different degrees of dermal thinning [1]. Furthermore, fluprednidene acetate's 16-methylene substitution pattern yields a distinct rank order of anti-inflammatory efficacy when compared head-to-head against other potent fluorinated steroids [2]. These are not class-wide properties; they are specific to the molecular structure of fluprednidene acetate and its resulting pharmacodynamics. Substituting with a generic alternative without accounting for these evidence-based differences could lead to suboptimal therapeutic outcomes in research models or compromised skin integrity in long-term application studies.

Atrophogenicity profile is compound-specific
Class-level potency assumption may overlook distinct dermal thinning differences reported for fluprednidene acetate.
Anti-inflammatory efficacy rank varies structurally
Fluorinated steroid anti-inflammatory response in experimental models is not uniform; substitution may shift endpoint interpretation.
Dermal absorption kinetics are not interchangeable
Porcine model absorption data are compound-dependent; generic substitution may alter exposure-model endpoints.

Fluprednidene Acetate Comparative Evidence


Dermal Atrophy vs. Betamethasone Dipropionate

Fluprednidene acetate induces significantly less dermal thinning than betamethasone dipropionate. In a controlled clinical study, skin fold thickness (SFT) was used to quantify atrophy [1]. Betamethasone dipropionate reduced SFT significantly after only 1 week of continuous application. In contrast, fluprednidene acetate did not produce any measurable atrophy under the same continuous application regimen for up to 21 days [2].

Dermal atrophy
Head-to-head
Fluprednidene acetate: no measurable atrophy over 21 days vs. betamethasone dipropionate: significant atrophy after 7 days (occlusive continuous application)
Supports atrophy endpoint differentiation for chronic topical model selection.
Human SFT study; long-term skin integrity endpoint relevant to repeat-dose models.
Dermatology Corticosteroid Atrophy

Anti-Inflammatory Efficacy Rank Order

In a controlled experimental inflammation model, fluprednidene acetate 0.1% demonstrated superior overall anti-inflammatory effect compared to several other potent fluorinated corticosteroids [1]. The study utilized a standardized inflammation model directly relevant to patient use, ranking compounds by their overall effect score.

Anti-inflammatory rank
Head-to-head
Score 4.5 (lower indicates greater response) vs. difluocortolone-valerate 8.5, fluocortolone combinations 12, desoxymethasone 15.
Supports inflammation-model response ranking for fluorinated steroid research selection.
Contact allergy inflammation model; 2–6 h occlusion; scoring based on skin temperature.
Anti-inflammatory Pharmacodynamics Vasoconstriction

Hand Eczema Remission vs. Clobetasol Propionate

In a direct head-to-head clinical trial, fluprednidene acetate was compared to the very potent corticosteroid clobetasol propionate for maintenance therapy in chronic hand eczema using an intermittent schedule of 2 applications per week [1]. While clobetasol was more effective at preventing relapse, the data provides a clear performance benchmark for fluprednidene acetate.

Remission maintenance
Head-to-head
Relapse-free rate 30% (fluprednidene acetate) vs. 70% (clobetasol propionate) over 138 days, intermittent schedule.
Defines maintenance-model performance ceiling for research formulation benchmarking.
Double-blind left/right study; chronic hand eczema model; 2 applications/week.
Chronic Hand Eczema Maintenance Therapy Relapse Rate

Dermal Absorption in a Porcine Model

The dermal absorption of fluprednidene-21-acetate was quantified in a porcine model, a standard for predicting human skin permeability [1]. This data is critical for understanding systemic exposure and ensuring accurate dosing in both research and development settings.

Dermal absorption
Supporting evidence
4.4% alone, 2.4% in combination with miconazole (porcine model, occlusive 5 h)
Provides exposure-model input data for preclinical absorption research.
Porcine skin permeability model; relevant for predicting human dermal exposure context.
Pharmacokinetics Dermal Absorption Preclinical Model

Fluprednidene Acetate Application Scenarios


Long-Term Topical Use with Minimized Atrophy

Given the direct evidence that fluprednidene acetate induces no measurable dermal atrophy after 21 days of continuous application—a stark contrast to betamethasone dipropionate which causes significant thinning after only 7 days [1]—this compound is the rational choice for formulating products intended for prolonged use in models of chronic skin inflammation. This atrophogenicity profile is a key differentiator for any industrial partner seeking to develop a next-generation corticosteroid product with an improved therapeutic index.

Gold Standard Medium-Potency Comparator

Fluprednidene acetate's well-documented and quantifiable performance makes it an ideal reference compound in comparative research. Its defined rank-order in anti-inflammatory efficacy (score 4.5) [2] and its characterized performance in maintenance therapy (30% relapse-free rate) [3] provide a precise, data-backed baseline against which new chemical entities or novel formulations can be benchmarked. This eliminates the variability associated with using less-defined generic comparators.

Preclinical Dermal PK/PD Modeling

The availability of precise dermal absorption data for fluprednidene acetate (4.4% alone, 2.4% in combination) in a relevant porcine model [4] makes it a valuable tool for building and validating preclinical pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers can use this data to accurately predict systemic exposure from topical administration, a critical step in assessing the safety and potential for HPA axis suppression in early-stage development.

Combination Formulations with Antifungals

The demonstrated compatibility of fluprednidene acetate with miconazole, showing no significant reciprocal influence on dermal absorption when co-formulated [4], supports its use as the corticosteroid component in fixed-dose combination products targeting inflamed fungal skin infections. This evidence base provides a regulatory and scientific foundation for developing such combination therapies.

Application
Selection Property
Validation Focus
Long-term topical exposure models
Atrophy endpoint profile
Atrophy endpoint monitoring (e.g., SFT) in chronic models
Comparator studies for anti-inflammatory efficacy
Defined efficacy rank order
Inflammation-model response benchmarking
Preclinical dermal absorption research
Porcine dermal absorption data
Exposure-model validation
Fixed-dose combination research with antifungals
Co-formulation compatibility data
Dermal absorption interaction assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluprednidene acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.